Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-
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Overview
Description
N-(6,7-Dimethylchroman-3-yl)acetamide is an organic compound belonging to the chroman family Chromans are a class of compounds characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring This particular compound features two methyl groups at the 6 and 7 positions of the chroman ring and an acetamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dimethylchroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of Methyl Groups: The methyl groups at the 6 and 7 positions can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of N-(6,7-Dimethylchroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
N-(6,7-Dimethylchroman-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one: This compound is structurally similar but has hydroxyl groups instead of an acetamide group.
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one: Another similar compound with hydroxyl groups at different positions.
Uniqueness
N-(6,7-Dimethylchroman-3-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- is characterized by the presence of a benzopyran moiety, which is known for its diverse biological properties. The compound can be represented by the following chemical formula:
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance, compounds similar to Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- have shown significant activity against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2b | E. coli | 12.5 µg/mL |
2i | S. aureus | 6.25 µg/mL |
2c | S. typhi | 12.5 µg/mL |
These findings indicate that certain derivatives exhibit potent antibacterial effects comparable to standard antibiotics like levofloxacin .
Antioxidant Activity
The benzopyran structure is associated with antioxidant properties. Research has shown that compounds containing this moiety can scavenge free radicals effectively. A study demonstrated that derivatives of benzopyran significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
Acetamide derivatives have also been investigated for their anti-inflammatory properties. In a recent study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The results indicated that these compounds could reduce the levels of TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .
The biological activities of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes.
- Scavenging Free Radicals : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thus neutralizing them.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of acetamide derivatives demonstrated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Among these derivatives, Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of various benzopyran derivatives. The study revealed that Acetamide derivatives significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress.
Properties
CAS No. |
54444-95-0 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
ZRLXQZOZXJJZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C |
Origin of Product |
United States |
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